molecular formula C12H16O3 B1622617 3-methyl-2-(2-methylphenoxy)butanoic Acid CAS No. 63403-13-4

3-methyl-2-(2-methylphenoxy)butanoic Acid

Cat. No. B1622617
CAS RN: 63403-13-4
M. Wt: 208.25 g/mol
InChI Key: IMBJQRVERAVKHV-UHFFFAOYSA-N
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Description

“3-methyl-2-(2-methylphenoxy)butanoic Acid” is a chemical compound with the CAS Number: 63403-13-4. It has a molecular weight of 208.26 and its IUPAC name is 3-methyl-2-(2-methylphenoxy)butanoic acid .


Molecular Structure Analysis

The InChI code for “3-methyl-2-(2-methylphenoxy)butanoic Acid” is 1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14). This code provides a specific description of the molecule’s structure .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Derivatives with Antimicrobial Properties : Derivatives of similar compounds, such as 3-[(2-Hydroxyphenyl)amino]butanoic acids, have been synthesized and shown to exhibit good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Reaction Kinetics

  • OH Radical Reactions : The study of the kinetics and products of reactions with OH radicals, for compounds like 3-methoxy-3-methyl-1-butanol, provides insights into their atmospheric behavior and potential environmental impact. This research helps understand the reactivity and decomposition pathways of such compounds (Aschmann et al., 2011).

Organic Solar Cells

  • Polymer/Fullerene Films for Solar Cells : Research into poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films, which are used in plastic solar cells, demonstrates the role of structural properties in enhancing solar cell efficiency. Understanding the synthesis and properties of similar organic compounds can contribute to the development of more efficient solar energy technologies (Erb et al., 2005).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for "3-methyl-2-(2-methylphenoxy)butanoic Acid" .

properties

IUPAC Name

3-methyl-2-(2-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBJQRVERAVKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395690
Record name 3-methyl-2-(2-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(2-methylphenoxy)butanoic Acid

CAS RN

63403-13-4
Record name 3-methyl-2-(2-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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